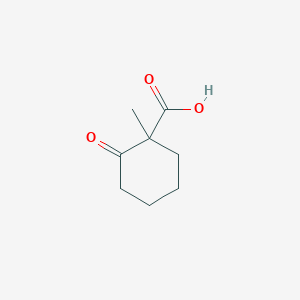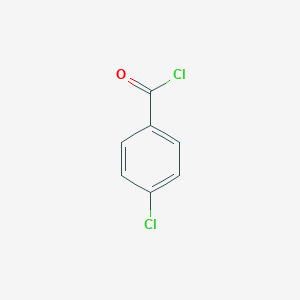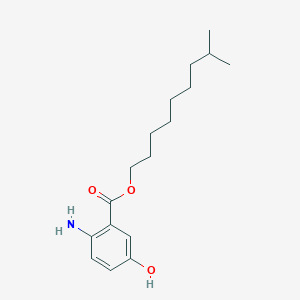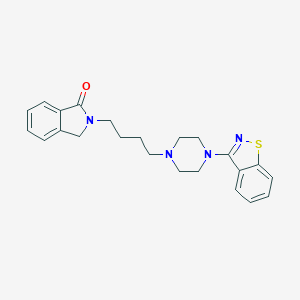
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone, also known as BITP, is a novel chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BITP is a small molecule that belongs to the class of isoindolinones, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone is not fully understood. However, it has been proposed that 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone exerts its therapeutic effects by modulating various signaling pathways in cells. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has also been shown to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense.
生化学的および生理学的効果
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been shown to protect neurons from oxidative stress and neuroinflammation.
実験室実験の利点と制限
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone is also stable and can be stored for long periods of time. However, 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone. One direction is to explore the potential of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to investigate the structure-activity relationship of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone and develop more potent analogs. Furthermore, the pharmacokinetics and pharmacodynamics of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone need to be further studied to optimize its therapeutic potential. Finally, the safety and toxicity of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone need to be thoroughly evaluated before it can be used in clinical settings.
Conclusion:
In conclusion, 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone is a novel chemical compound that has shown promising therapeutic potential in scientific research. The synthesis of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone involves a multi-step process, and its scientific research applications include anti-inflammatory, anti-cancer, and neuroprotective properties. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone exerts its therapeutic effects by modulating various signaling pathways in cells, and it has several biochemical and physiological effects. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has advantages and limitations for lab experiments, and future directions for research on 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone include exploring its potential as a therapeutic agent, developing more potent analogs, and evaluating its safety and toxicity.
合成法
The synthesis of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone involves a multi-step process starting from commercially available starting materials. The synthesis begins with the reaction of 4-(1,2-Benzisothiazol-3-yl)piperazine with 4-bromobutyl isocyanate to yield the intermediate compound, 4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl isocyanate. This intermediate is then reacted with phthalic anhydride to form the final product, 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone. The yield of 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone is around 50%, and the purity can be improved by recrystallization.
科学的研究の応用
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone has been tested in various in vitro and in vivo models, including cell culture, animal models, and clinical trials.
特性
CAS番号 |
155288-46-3 |
|---|---|
製品名 |
2-(4-(4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone |
分子式 |
C23H26N4OS |
分子量 |
406.5 g/mol |
IUPAC名 |
2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C23H26N4OS/c28-23-19-8-2-1-7-18(19)17-27(23)12-6-5-11-25-13-15-26(16-14-25)22-20-9-3-4-10-21(20)29-24-22/h1-4,7-10H,5-6,11-17H2 |
InChIキー |
ZPAUMFOJNAADJN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCN2CC3=CC=CC=C3C2=O)C4=NSC5=CC=CC=C54 |
正規SMILES |
C1CN(CCN1CCCCN2CC3=CC=CC=C3C2=O)C4=NSC5=CC=CC=C54 |
同義語 |
2-(4-(4-(1,2-benzisothiazol-3-yl)piperazin-1-yl)butyl)-1-isoindolinone BPBII |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



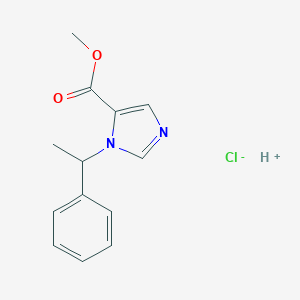
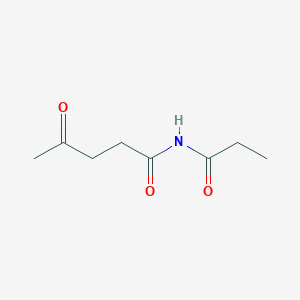
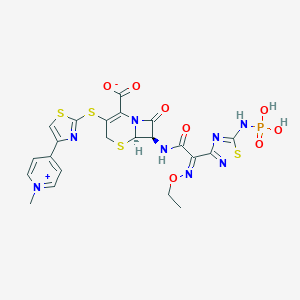
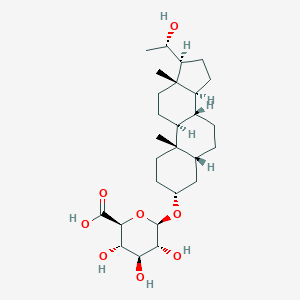
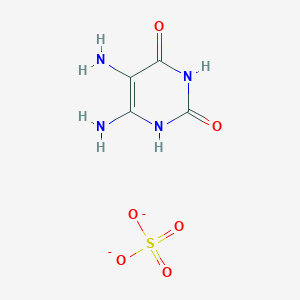
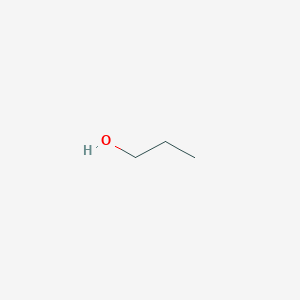
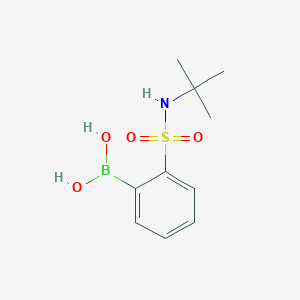
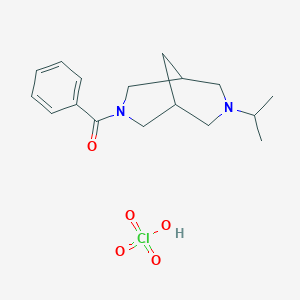
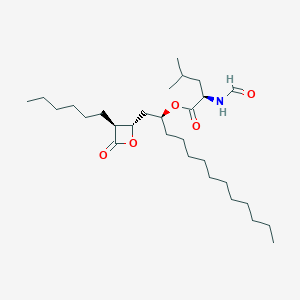
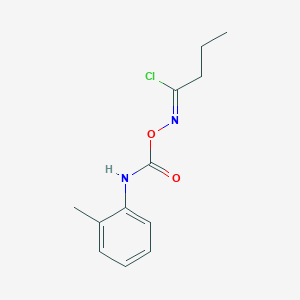
![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)
